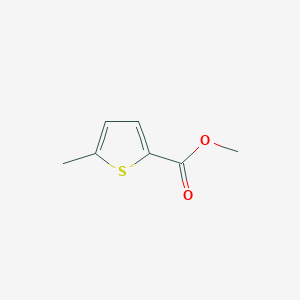

Methyl 5-methylthiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPZGUGQLAOODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342324 | |

| Record name | methyl 5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19432-69-0 | |

| Record name | Methyl 5-methyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19432-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 5-methylthiophene-2-carboxylate synthesis and characterization"

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-Methylthiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We present two robust synthetic methodologies: the classic Fischer-Speier esterification of 5-methylthiophene-2-carboxylic acid and a modern palladium-catalyzed carbonylation approach. This document offers field-proven insights into the causality behind experimental choices, self-validating protocols, and an in-depth analysis of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) required to confirm structural integrity and purity. All protocols and data are grounded in authoritative references to ensure scientific accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: Significance of this compound

Thiophene derivatives are privileged scaffolds in drug discovery, known for their ability to act as bioisosteres of phenyl rings, enhancing metabolic stability and modulating physicochemical properties. This compound, in particular, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and functional organic materials. Its structure, featuring a thiophene ring substituted with both an electron-donating methyl group and an electron-withdrawing methyl ester group, provides versatile handles for further chemical modification. This guide is designed to be a definitive resource, empowering researchers to synthesize and validate this compound with confidence.

Synthesis Methodologies

The selection of a synthetic route is governed by factors such as starting material availability, desired scale, cost, and the need to avoid sensitive functional groups. We detail two distinct and reliable methods for preparing this compound.

Method A: Fischer-Speier Esterification

This classical, acid-catalyzed reaction is the most direct and cost-effective method when starting from 5-methylthiophene-2-carboxylic acid. It is a reversible equilibrium-driven process, making it essential to use a large excess of the alcohol (methanol) or to actively remove the water byproduct to drive the reaction to completion.[1][2][3]

Causality and Mechanistic Insight: The Fischer esterification mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄).[2][4] This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[4][5] A tetrahedral intermediate is formed, followed by a series of proton transfers that convert one of the hydroxyl groups into a good leaving group (water).[2] Elimination of water and subsequent deprotonation of the carbonyl regenerates the acid catalyst and yields the final ester product.[2][4]

Diagram 1: Fischer-Speier Esterification Mechanism

Caption: Reaction scheme for Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: To a 250 mL dry round-bottom flask equipped with a magnetic stir bar, add 5-methylthiophene-2-carboxylic acid (10.0 g, 70.3 mmol).[6]

-

Reagent Addition: Add methanol (150 mL, 3.7 mol), which acts as both the reactant and the solvent. Place the flask in an ice bath to cool.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Reduce the volume of methanol using a rotary evaporator. Add deionized water (100 mL) and extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (100 mL) and brine (100 mL) to remove residual water and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purification: The crude product can be purified by vacuum distillation to afford this compound as a clear liquid.

Method B: Palladium-Catalyzed Carbonylative Coupling

Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of 2-bromo-5-methylthiophene to a Pd(0) complex, forming a Pd(II)-aryl species.[7] This is followed by the coordination and migratory insertion of a carbon monoxide molecule to form a Pd(II)-acyl complex.[7] The final key step is the nucleophilic attack of methanol on the palladium-acyl intermediate, which, followed by reductive elimination, releases the this compound product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Diagram 2: Palladium-Catalyzed Carbonylation

Caption: Catalytic cycle for Palladium-Catalyzed Carbonylation.

Experimental Protocol: Palladium-Catalyzed Carbonylation

-

Reaction Setup: To a high-pressure autoclave reactor equipped with a glass liner and a magnetic stir bar, add 2-bromo-5-methylthiophene (5.0 g, 28.2 mmol), palladium(II) acetate (0.32 g, 1.4 mmol, 5 mol%), and a suitable phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) (1.56 g, 2.8 mmol, 10 mol%).

-

Solvent and Base: Add anhydrous methanol (100 mL) and a non-nucleophilic base such as triethylamine (7.8 mL, 56.4 mmol).

-

Reaction Conditions: Seal the reactor, purge it several times with nitrogen, and then pressurize with carbon monoxide to 10 atm.

-

Heating: Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction by GC-MS to confirm the consumption of the starting material.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess CO pressure in a fume hood.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Diagram 3: Characterization Workflow

Caption: Workflow for the purification and characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound. This data serves as a benchmark for validating experimental results.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6 ppm (d, 1H, H-3), δ ~6.8 ppm (d, 1H, H-4), δ ~3.8 ppm (s, 3H, -OCH₃), δ ~2.5 ppm (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 ppm (C=O), δ ~148 ppm (C-5), δ ~134 ppm (C-2), δ ~133 ppm (C-3), δ ~126 ppm (C-4), δ ~52 ppm (-OCH₃), δ ~16 ppm (-CH₃) |

| IR (ATR) | ~1710-1730 cm⁻¹ (C=O stretch, strong), ~1250 cm⁻¹ (C-O stretch), ~2950 cm⁻¹ (sp³ C-H stretch), ~3100 cm⁻¹ (sp² C-H stretch) |

| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z = 156.03. Key fragments may include m/z = 125 ([M-OCH₃]⁺) and m/z = 97 ([M-CO₂CH₃]⁺). |

Analytical Protocols

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 15-20 mg of the purified ester in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 30° pulse angle and a relaxation delay of 2 seconds. Acquire 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. A longer acquisition time (e.g., 512-1024 scans) will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0 ppm.

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Using an Attenuated Total Reflectance (ATR) accessory, place a single drop of the pure liquid ester directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans to obtain a high-quality spectrum with minimal noise.

-

Data Analysis: Identify the key absorption bands corresponding to the ester carbonyl group and other functional groups as listed in the summary table.

Physicochemical and Safety Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂S | [6] |

| Molecular Weight | 156.20 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Melting Point | 135 - 138 °C (for starting carboxylic acid) | [8] |

| Boiling Point | ~95-97°C at 7 Torr (for a related compound) | |

| CAS Number | 5380-42-7 (for methyl thiophene-2-carboxylate, the 5-methyl analog is less common) | [9] |

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. Always consult the most current Safety Data Sheet (SDS) before handling any chemical.

-

Hazard Statements: Based on analogous compounds, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9][11]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

Conclusion

This guide provides two validated, robust synthetic routes for the preparation of this compound. The classic Fischer esterification offers a scalable and economical approach, while the palladium-catalyzed carbonylation presents a modern alternative suitable for library synthesis and cases where the aryl bromide is the more accessible precursor. The detailed characterization protocols and benchmark spectroscopic data herein provide the necessary tools for researchers to unambiguously confirm the structure and purity of their synthesized material, ensuring high-quality outcomes for subsequent applications in drug development and materials science.

References

- METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8. ChemicalBook.

- SAFETY DATA SHEET - Methyl 3-amino-5-methylthiophene-2-carboxylate. Fisher Scientific.

- 5-Methyl-2-thiophenecarboxylic acid - Safety Data Sheet. ChemicalBook.

- 5-Methyl-2-thiophenecarboxylic acid(1918-79-2) 1H NMR spectrum. ChemicalBook.

- 5-Methyl-2-thiophenecarboxaldehyde 98 13679-70-4. Sigma-Aldrich.

- 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 13C NMR spectrum. ChemicalBook.

- 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 1H NMR spectrum. ChemicalBook.

- 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713. PubChem.

- 2-Acetylphenyl 5-methylthiophene-2-carboxylate. IUCr Journals.

- Chemical Safety Data Sheet MSDS / SDS - METHYL THIOPHENE-2-CARBOXYLATE. ChemicalBook.

- Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide. Benchchem.

- SAFETY DATA SHEET - 5-Methylthiophene-2-carboxylic acid. Fisher Scientific.

- 5-Methylthiophene-2-carboxaldehyde(13679-70-4) IR3 spectrum. ChemicalBook.

- METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum. ChemicalBook.

- METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum. ChemicalBook.

- 5-Methyl-2-thiophenecarboxylic acid(1918-79-2)IR1. ChemicalBook.

- 2-Thiophenecarboxylic acid, 5-methyl-. NIST WebBook.

- Fischer–Speier esterification. Wikipedia.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. ResearchGate.

- 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook.

- METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) IR Spectrum. ChemicalBook.

- Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. apicule.

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. Benchchem.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary.

- Fischer Esterification. Chemistry LibreTexts.

- Methyl thenoate | C6H6O2S | CID 79340. PubChem.

- 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook.

- Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. PMC.

- Palladium-Catalyzed Carbonylation and Arylation Reactions. Diva-Portal.org.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

-

Esterification--Making Esters from Carboxylic Acids . YouTube. Available at: [Link]

- Acid to Ester - Common Conditions. Organic Chemistry Portal.

- 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. ResearchGate.

- Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate.

- CAS No : 2758907-87-6 | Product Name : Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Pharmaffiliates.

- Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. PMC - NIH.

- Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes. PubMed Central.

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. athabascau.ca [athabascau.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. 5-Methyl-2-thiophenecarboxylic acid - Safety Data Sheet [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.nl [fishersci.nl]

An In-depth Technical Guide to tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, with CAS number 877399-50-3, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] Its unique structural architecture, featuring a bromine-substituted pyrazole moiety linked to a Boc-protected piperidine ring, renders it a versatile intermediate in the synthesis of complex pharmaceutical agents.[3] This guide provides a comprehensive overview of its physicochemical properties, detailed spectral analysis, and essential safety information, designed to support researchers in its effective application.

Physicochemical Properties

This compound is typically an off-white solid at room temperature.[2] Its Boc-protecting group enhances solubility in common organic solvents, facilitating its use in a variety of reaction conditions. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 877399-50-3 | [1][2] |

| Molecular Formula | C₁₃H₂₀BrN₃O₂ | [1][3] |

| Molecular Weight | 330.22 g/mol | [1][3] |

| Appearance | Off-white Solid | [2] |

| Melting Point | 77.0 to 81.0 °C | [2] |

| Boiling Point | 411.5°C at 760 mmHg | [2] |

| Density | 1.4±0.1 g/cm³ | [2] |

| Flash Point | 202.7±25.9 °C | [2] |

| XLogP3 | 2.3 | [1][2] |

| PSA | 47.4 Ų | [1][2] |

Spectral Analysis

A thorough understanding of the spectral characteristics of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is crucial for its identification and quality control.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals corresponding to the protons of the piperidine, pyrazole, and Boc groups.

-

Pyrazole Protons: Two singlets are expected for the pyrazole ring protons, one for the C3-H and another for the C5-H.

-

Piperidine Protons: A complex multiplet for the piperidinyl methine proton (CH-N) is typically observed, along with multiplets for the axial and equatorial methylene protons.

-

Boc Protons: A sharp singlet integrating to nine protons is characteristic of the tert-butyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing insights into the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region corresponds to the carbonyl carbon of the Boc protecting group.

-

Pyrazole Carbons: Signals for the carbon atoms of the pyrazole ring will be present, with the carbon bearing the bromine atom showing a characteristic shift.

-

Piperidine Carbons: Signals for the piperidine ring carbons will appear in the aliphatic region.

-

Boc Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group will also be observed.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

-

C=O Stretch: A strong absorption band is expected for the carbonyl group of the Boc-ester.

-

C-N Stretch: Stretching vibrations for the C-N bonds in the piperidine and pyrazole rings will be present.

-

C-H Stretch: Aliphatic and aromatic C-H stretching vibrations will be observed.

-

C-Br Stretch: A weak absorption in the fingerprint region corresponds to the C-Br bond.

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound. The exact mass can be determined by high-resolution mass spectrometry (HRMS).

Synthesis and Reactivity

tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active molecules.[3] The bromine atom on the pyrazole ring serves as a handle for further functionalization through cross-coupling reactions, while the Boc-protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen for subsequent reactions.[3]

A general synthetic approach involves the reaction of a suitable piperidine precursor with a 4-bromopyrazole derivative.

Caption: A general synthetic workflow for the target compound.

Safety and Handling

It is essential to handle tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: The compound is harmful if swallowed.[1][2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Applications in Drug Discovery

The structural motifs present in tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate are of significant interest in drug discovery. The pyrazole ring is a common scaffold in many biologically active compounds, and the piperidine moiety is frequently incorporated to modulate physicochemical properties and target interactions. This intermediate is particularly noted for its use in the synthesis of Crizotinib, a tyrosine kinase inhibitor used in cancer therapy.

Conclusion

tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its properties, spectral characteristics, and safe handling procedures is paramount for its effective utilization in research and development.

References

-

tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate . PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Methyl 5-methylthiophene-2-carboxylate

Abstract: The thiophene nucleus is a well-established "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities.[1][2] Methyl 5-methylthiophene-2-carboxylate, as a member of this esteemed class, presents a compelling starting point for novel drug discovery campaigns. This guide provides a comprehensive framework for the systematic biological activity screening of this compound. We will delve into the scientific rationale behind selecting initial screening targets, provide detailed, field-proven protocols for primary and secondary assays, and outline a logical progression for hit-to-lead development. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel thiophene derivatives.

Introduction: The Thiophene Scaffold and Rationale for Screening

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern medicinal chemistry. Its electron-rich nature and ability to act as a bioisosteric replacement for phenyl rings allow it to favorably interact with a multitude of biological targets.[1] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][3][4] This diverse activity profile makes virtually any new thiophene derivative, such as this compound, a candidate for broad biological screening.

Our screening strategy will be guided by the most prominently reported activities of the thiophene scaffold. We will prioritize the investigation of its potential as an anti-inflammatory, anticancer, and antimicrobial agent. This tiered approach allows for efficient allocation of resources, beginning with broad, high-throughput screens and progressing to more complex, mechanism-of-action studies for any identified "hits."

Tier 1: Primary Screening Strategy

The initial phase of our investigation will employ a battery of in vitro assays designed to provide a rapid assessment of the compound's activity across three key therapeutic areas.[5][6] The goal of this stage is to identify any significant and reproducible biological effects that warrant further investigation.

Anticancer Activity Screening

Thiophene analogs are known to bind to various protein targets implicated in cancer progression and can inhibit diverse signaling pathways.[7] Our initial screen will assess the cytotoxic potential of this compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8]

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and HepG2 (liver)) are cultured in appropriate media until they reach 80-90% confluency.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the media is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Table 1: Hypothetical MTT Assay Results for this compound

| Cell Line | IC50 (µM) |

| MCF-7 | >100 |

| A549 | 25.3 |

| HCT116 | 15.8 |

| HepG2 | >100 |

Anti-inflammatory Activity Screening

Many thiophene-based compounds exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9]

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of the test compound to inhibit the peroxidase activity of recombinant COX-2.

-

Reagents: Recombinant human COX-2 enzyme, heme, arachidonic acid, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Assay Procedure: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

-

Inhibitor Addition: Add various concentrations of this compound (prepared as described for the MTT assay).

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction, followed by the addition of TMPD.

-

Data Acquisition: Measure the absorbance at 590 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction from the linear phase of the kinetic plot. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value.

Antimicrobial Activity Screening

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity.[10][11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida albicans (fungal)).

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tier 2: Secondary Screening and Mechanism of Action

Should the primary screening reveal promising activity in any of the tested areas, the next logical step is to perform secondary assays to confirm the activity and elucidate the mechanism of action.

Workflow for a Positive Anticancer "Hit"

Caption: Workflow for secondary screening of an anticancer hit.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat the cancer cell line of interest (e.g., HCT116) with the IC50 concentration of this compound for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that point.

Computational Screening and In Silico Analysis

In parallel with in vitro screening, computational methods can provide valuable insights into the potential targets and mechanism of action of this compound.

Workflow for In Silico Target Prediction

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axxam.com [axxam.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. kthmcollege.ac.in [kthmcollege.ac.in]

- 8. itmedicalteam.pl [itmedicalteam.pl]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Cornerstone: A Technical Guide to Methyl 5-methylthiophene-2-carboxylate for Pharmaceutical and Agrochemical Innovation

Introduction: The Unassuming Significance of a Versatile Heterocycle

In the landscape of modern drug discovery and fine chemical synthesis, certain molecular scaffolds emerge as unsung heroes. Methyl 5-methylthiophene-2-carboxylate is a prime example of such a crucial, yet often overlooked, building block. This technical guide provides an in-depth exploration of this versatile thiophene derivative, offering a comprehensive overview of its synthesis, chemical properties, and pivotal applications. For researchers, medicinal chemists, and process development scientists, a thorough understanding of this molecule is key to unlocking novel synthetic pathways and accelerating the development of next-generation pharmaceuticals and agrochemicals. The strategic placement of the methyl and methyl ester functionalities on the thiophene ring provides a unique combination of steric and electronic properties, making it a highly valuable intermediate in the synthesis of complex molecular targets.

Physicochemical and Spectroscopic Profile

A foundational aspect of working with any chemical entity is a comprehensive understanding of its physical and spectral properties. This data is critical for reaction monitoring, quality control, and structural elucidation of downstream products.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂S | [1] |

| Molecular Weight | 156.20 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | |

| Boiling Point | 77-79 °C at 5 Torr | [1] |

| CAS Number | 19432-69-0 | [1] |

Predicted Spectroscopic Data:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR (Predicted) | Mass Spec (Predicted) |

| δ ~7.5-7.7 (d, 1H, H3) | δ ~162 (C=O) | ~2950 cm⁻¹ (C-H, aliphatic) | m/z = 156 [M]⁺ |

| δ ~6.8-7.0 (d, 1H, H4) | δ ~145 (C5) | ~1720 cm⁻¹ (C=O, ester) | m/z = 125 [M-OCH₃]⁺ |

| δ ~3.8 (s, 3H, OCH₃) | δ ~133 (C2) | ~1250 cm⁻¹ (C-O, ester) | m/z = 97 [M-COOCH₃]⁺ |

| δ ~2.5 (s, 3H, CH₃) | δ ~126 (C4) | ||

| δ ~125 (C3) | |||

| δ ~52 (OCH₃) | |||

| δ ~15 (CH₃) |

Strategic Synthesis: Pathways to a Key Intermediate

The efficient synthesis of this compound is paramount for its practical application. The primary and most logical synthetic strategy involves the esterification of its corresponding carboxylic acid, 5-methylthiophene-2-carboxylic acid. This section will detail the synthesis of the acid precursor and its subsequent conversion to the target methyl ester.

Synthesis of 5-Methylthiophene-2-carboxylic Acid

A common and effective route to 5-methylthiophene-2-carboxylic acid begins with the readily available 2-acetyl-5-methylthiophene. The synthesis proceeds via an oxidation reaction.

Caption: Oxidation of 2-Acetyl-5-methylthiophene.

Detailed Experimental Protocol:

This protocol is adapted from a general procedure for the synthesis of 5-methyl-2-thiophenecarboxylic acid from 2-acetyl-5-methylthiophene[2].

-

Reaction Setup: To a solution of 2-acetyl-5-methylthiophene (1 equivalent) in dioxane, add Oxone (2 equivalents) and trifluoroacetic acid (2 equivalents).

-

Heating: Heat the reaction mixture to reflux for approximately 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add water to the reaction mixture.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution. The aqueous layers are then combined, cooled in an ice bath, and acidified with 2 M hydrochloric acid, resulting in the precipitation of a colorless solid.

-

Isolation: Collect the precipitate by filtration, dry under vacuum, and purify by column chromatography to yield 5-methyl-2-thiophenecarboxylic acid as a white crystalline solid[2].

Esterification to this compound

With the carboxylic acid in hand, several esterification methods can be employed. The choice of method often depends on the scale of the reaction and the desired purity.

Method 1: Fischer Esterification

This classic acid-catalyzed esterification is a straightforward and cost-effective method, particularly for large-scale synthesis.

Caption: Fischer Esterification Workflow.

Detailed Experimental Protocol (Fischer Esterification):

-

Reaction Setup: Dissolve 5-methylthiophene-2-carboxylic acid in a large excess of methanol, which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid and the acid catalyst.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Method 2: Acyl Chloride Formation Followed by Esterification

For a more reactive approach, the carboxylic acid can be converted to its acyl chloride, which then readily reacts with methanol.

Caption: Two-step esterification via an acyl chloride intermediate.

Detailed Experimental Protocol (via Acyl Chloride):

This protocol is based on a similar transformation[13].

-

Acyl Chloride Formation: Reflux 5-methyl-2-thiophenecarboxylic acid in an excess of thionyl chloride for 2 hours. After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure.

-

Esterification: To the resulting crude 5-methyl-2-thiophenecarboxylic acid chloride, add methanol and a base such as pyridine. The reaction is typically exothermic and may require cooling.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by pouring it into ice water and acidifying. The product can then be extracted with an organic solvent and purified by crystallization or distillation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of both the thiophene ring and the ester functionality.

-

Thiophene Ring Reactivity: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution . The electron-donating methyl group at the 5-position and the electron-withdrawing carboxylate group at the 2-position direct incoming electrophiles primarily to the 4-position. Halogenation, nitration, and Friedel-Crafts acylation are all feasible reactions at this position, allowing for further functionalization of the heterocyclic core.

-

Ester Group Transformations: The methyl ester group can undergo a variety of classical transformations:

-

Hydrolysis: Treatment with aqueous base (e.g., NaOH or LiOH) will hydrolyze the ester back to the corresponding carboxylic acid[14].

-

Amidation: Reaction with amines can form the corresponding amides, a common transformation in the synthesis of bioactive molecules.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, methyl 5-(hydroxymethyl)thiophene, using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Grignard Reactions: Reaction with Grignard reagents can lead to the formation of tertiary alcohols.

-

Applications in Drug Discovery and Agrochemicals

This compound and its derivatives are important intermediates in the synthesis of various commercial products. A notable example is in the synthesis of Lotilaner , an ectoparasiticide used in veterinary medicine. A structurally related compound, Methyl 5-acetyl-3-methylthiophene-2-carboxylate, is a key intermediate in the production of this active pharmaceutical ingredient (API)[3]. This highlights the importance of the substituted thiophene scaffold in the development of modern pharmaceuticals.

Furthermore, the broader class of thiophene derivatives exhibits a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The ability to functionalize the thiophene ring and modify the carboxylate group of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from closely related compounds such as 5-methyl-2-thiophenecarboxylic acid and methyl 3-amino-5-methylthiophene-2-carboxylate suggest that it should be handled with care.

-

Hazards: Expected to cause skin and eye irritation, and may cause respiratory irritation[4][7][15].

-

Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with the diverse reactivity of its thiophene ring and ester functionality, makes it a cornerstone for the synthesis of complex molecules. As demonstrated by its role in the production of APIs like Lotilaner, a deep understanding of the chemistry of this compound is essential for scientists and researchers in the pharmaceutical and agrochemical industries. This guide provides a solid foundation for the strategic use of this compound in the development of innovative and impactful chemical entities.

References

-

apicule. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. Retrieved from [Link]

-

Wiley SpectraBase. (n.d.). Methyl-N-Methyl-5-methylthiophene-2-carboximidate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl thenoate. Retrieved from [Link]

-

NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

-

IUCr Journals. (n.d.). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 13C NMR spectrum [chemicalbook.com]

- 3. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 1H NMR spectrum [chemicalbook.com]

- 4. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) IR3 spectrum [chemicalbook.com]

- 5. 5-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]

- 6. 5-Methyl-2-thiophenecarboxylic acid(1918-79-2) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Methyl-2-thiophenecarboxylic acid(1918-79-2) IR Spectrum [chemicalbook.com]

- 9. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum [chemicalbook.com]

- 10. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]

- 11. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) IR Spectrum [m.chemicalbook.com]

- 12. Methyl thenoate | C6H6O2S | CID 79340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. jocpr.com [jocpr.com]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methylthiophene-2-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methylthiophene-2-carboxylate (CAS No. 19432-69-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1] Its thiophene core, substituted with both an electron-withdrawing methyl ester group and an electron-donating methyl group, imparts a unique reactivity profile that makes it a valuable intermediate for the synthesis of more complex molecular architectures, including active pharmaceutical ingredients (APIs).[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, process development, formulation, and quality control. This guide provides a comprehensive analysis of these properties, grounded in established analytical principles and supported by detailed experimental methodologies.

Chemical Identity and Core Physical Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental physical constants. These parameters govern its behavior in both isolation and in various solvent systems, directly impacting handling, storage, and reaction setup.

Molecular Structure and Identifiers

-

IUPAC Name: this compound

-

Synonyms: 2-Thiophenecarboxylic acid, 5-methyl-, methyl ester

-

CAS Number: 19432-69-0[1]

-

Molecular Formula: C₇H₈O₂S[1]

-

Molecular Weight: 156.20 g/mol [1]

-

Appearance: Clear, colorless to yellow liquid[1]

The structure consists of a five-membered thiophene ring, which is an aromatic heterocycle. The numbering of the thiophene ring begins at the sulfur atom and proceeds around the ring. The molecule features a methyl ester group at the C2 position and a methyl group at the C5 position.

Summary of Physical Properties

The primary physical properties of this compound are summarized in the table below. These values are critical for purification procedures, such as distillation, and for calculating molar quantities.

| Property | Value | Source(s) |

| Molecular Weight | 156.20 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 77-79 °C @ 5 Torr | [1] |

| Density | 1.1736 g/cm³ | [1] |

| Storage Temperature | Room Temperature | [1] |

The boiling point is reported at reduced pressure (5 Torr), a common practice for moderately high-boiling liquids to prevent thermal decomposition during distillation. The density, being greater than water, indicates that in an immiscible mixture, this compound would form the lower layer.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a research or drug development professional, interpreting this data is essential for structure confirmation, purity assessment, and quality control. While primary spectral data for this specific compound is not widely published, we can confidently predict its characteristic spectral features based on established principles and data from closely related analogs such as 5-methylthiophene-2-carboxylic acid[2], 5-methylthiophene-2-carboxaldehyde[1][3], and methyl thiophene-2-carboxylate[4][5][6].

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals:

-

Thiophene Ring Protons: Two doublets in the aromatic region (approx. 6.8-7.7 ppm). The proton at the C3 position will appear as a doublet coupled to the proton at the C4 position. The C4 proton will likewise be a doublet.

-

Methyl Ester Protons (-OCH₃): A sharp singlet at approximately 3.8 ppm, integrating to three protons.

-

Thiophene Methyl Protons (-CH₃): A sharp singlet at approximately 2.5 ppm, integrating to three protons.

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to display seven signals, corresponding to each unique carbon atom in the molecule:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 162 ppm.

-

Thiophene Ring Carbons: Four distinct signals in the aromatic region (approx. 125-145 ppm). The carbons attached to the sulfur (C2 and C5) will have characteristic shifts.

-

Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.

-

Thiophene Methyl Carbon (-CH₃): A signal in the aliphatic region, around 15 ppm.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks are predicted as follows:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O Stretch (Ester) | ~1720 cm⁻¹ | Strong, sharp absorption, characteristic of the carbonyl group. |

| C-O Stretch (Ester) | ~1250 cm⁻¹ and ~1100 cm⁻¹ | Two strong absorptions for the C-O single bonds. |

| C-H Stretch (Aromatic) | >3000 cm⁻¹ | Weak to medium absorptions from the thiophene ring C-H bonds. |

| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | Medium absorptions from the methyl group C-H bonds. |

| C=C Stretch (Aromatic) | ~1500-1600 cm⁻¹ | Absorptions from the thiophene ring. |

The provided specification for the compound confirms that its infrared spectrum should conform to the expected structure.[7]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 156, corresponding to the molecular weight of the compound. The presence of a sulfur atom will also give rise to a characteristic M+2 peak (from the ³⁴S isotope) that is approximately 4.4% of the intensity of the M⁺ peak.

-

Key Fragmentation Patterns: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-•OCH₃) to give a peak at m/z = 125, followed by the loss of carbon monoxide (CO) to yield a peak at m/z = 97.

Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components based on their boiling points and polarity, while the mass spectrometer provides structural confirmation.

Objective: To quantify the purity of a sample and identify potential impurities.

Methodology:

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject 1 µL of the prepared sample solution in splitless mode to maximize sensitivity.

-

Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

MS Detector: Operate in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

-

-

Data Analysis:

-

Determine the purity by the area percentage method. The purity is the ratio of the peak area of the main component to the total area of all peaks in the total ion chromatogram (TIC).

-

Identify any impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).[8]

-

Causality Behind Choices:

-

Splitless Injection: Chosen for trace analysis and to ensure that all of the injected sample reaches the column, which is critical for accurate quantification of the main component and detection of low-level impurities.

-

Temperature Ramp: The gradual increase in temperature allows for the separation of compounds with different boiling points. The initial hold ensures good peak shape for volatile components, while the final high temperature ensures that any less volatile impurities are eluted from the column.

-

EI at 70 eV: This is a standard ionization energy that provides reproducible fragmentation patterns, allowing for reliable library matching of unknown peaks.[9]

Synthesis and Reactivity

Recommended Synthetic Route: Fischer Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid.[10] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.

Protocol: Synthesis via Fischer Esterification

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylthiophene-2-carboxylic acid (1.0 eq).

-

Reagents: Add an excess of methanol (e.g., 10-20 equivalents), which will also serve as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%).

-

Reaction: Heat the mixture to reflux and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final liquid product.[1]

Justification of Protocol:

-

Excess Methanol: According to Le Châtelier's principle, using a large excess of one reactant (methanol) drives the equilibrium towards the formation of the products (ester and water).[10]

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[11]

-

Vacuum Distillation: This purification technique is ideal for separating the liquid product from any non-volatile starting material or side products while avoiding high temperatures that could cause degradation.

Reactivity Profile

-

Aromatic Ring: The thiophene ring is aromatic but generally more reactive than benzene in electrophilic aromatic substitution reactions. The presence of the electron-donating methyl group at C5 and the electron-withdrawing ester at C2 directs incoming electrophiles primarily to the C3 and C4 positions.

-

Ester Group: The methyl ester is susceptible to hydrolysis back to the carboxylic acid under both acidic and basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Stability: The compound is stable under normal storage conditions.[12] However, like many thiophenes, prolonged exposure to light and air should be avoided to prevent potential oxidative degradation.[13]

Solubility and Handling

Solubility Profile

-

Water: Expected to be poorly soluble or insoluble in water. The parent compound, thiophene, is insoluble in water due to its nonpolar, hydrocarbon-like nature.[14]

-

Organic Solvents: Expected to be freely soluble or miscible with a wide range of common organic solvents, including alcohols (methanol, ethanol), ethers (diethyl ether, THF), chlorinated solvents (dichloromethane), and aromatic hydrocarbons (toluene).[14][15]

Protocol: Determination of Solubility via Isothermal Shake-Flask Method

This method is a reliable way to determine the solubility of a compound in a specific solvent at a constant temperature.[16]

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid ensures that saturation is achieved.

-

Equilibration: Agitate the vial in a constant temperature bath (e.g., 25 °C) for 24-72 hours to ensure the system reaches equilibrium.

-

Phase Separation: Stop agitation and allow the undissolved solute to settle. Centrifugation can be used to accelerate this process.

-

Analysis: Carefully remove an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of a suitable solvent and determine the concentration of the solute using a calibrated analytical technique such as HPLC or GC. The calculated concentration represents the solubility at that temperature.

Safety and Handling

Based on safety data for the compound and its close analogs, the following precautions are recommended.[12][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles (conforming to EN166), and a lab coat.[12]

-

Handling:

-

Storage: Keep containers securely sealed in a dry, cool, and well-ventilated place.[8]

-

Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.[18]

Applications in Research and Development

The utility of this compound stems from its role as a functionalized heterocyclic intermediate.

-

Pharmaceutical Synthesis: It serves as a key starting material or intermediate for constructing more complex APIs. The thiophene ring is a common scaffold in drug discovery, and the ester and methyl groups provide handles for further chemical modification.[1]

-

Agrochemicals: It is used in the development of novel pesticides and herbicides, where the thiophene moiety can contribute to the biological activity of the final product.[1]

-

Material Science: This compound is employed in the synthesis of specialty polymers and organic electronic materials, where the sulfur-containing aromatic ring can impart useful electronic or physical properties.[1]

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved January 16, 2026, from [Link]

-

Solubility of Things. (n.d.). Thiophene. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Thiophene. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Mass Spectrum (electron ionization): 5-Methyl-2-thiophenecarboxaldehyde. Retrieved January 16, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

Sciencemadness Wiki. (2022, January 2). Thiophene. Retrieved January 16, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | CAS 1918-79-2. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. Retrieved January 16, 2026, from [Link]

-

Bruker. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Methyl thenoate. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.

-

The Synthetic Organic Chemist's Companion. (n.d.). Acid to Ester - Common Conditions. Retrieved January 16, 2026, from [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Methyl-2-thiophene carboxylate. Retrieved January 16, 2026, from [Link]

-

IUCr Journals. (n.d.). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Retrieved January 16, 2026, from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 16, 2026, from [Link]

-

Apicule. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. Retrieved January 16, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene. Retrieved January 16, 2026, from [Link]

Sources

- 1. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 1H NMR spectrum [chemicalbook.com]

- 2. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 13C NMR [m.chemicalbook.com]

- 4. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR [m.chemicalbook.com]

- 5. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum [chemicalbook.com]

- 6. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) IR Spectrum [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. 5-Methyl-2-thiophenecarboxylic acid - Safety Data Sheet [chemicalbook.com]

- 9. 5-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. fishersci.nl [fishersci.nl]

- 13. Thiophene - Sciencemadness Wiki [sciencemadness.org]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl 5-methylthiophene-2-carboxylate Derivatives and Analogs for Drug Discovery

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its status as a "privileged structure." This allows thiophene-based compounds to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Within this important class of compounds, methyl 5-methylthiophene-2-carboxylate serves as a versatile scaffold for the development of novel therapeutics. Its strategic substitution with a methyl group at the 5-position and a methyl ester at the 2-position provides a foundation for extensive chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties.

This technical guide provides an in-depth exploration of this compound and its derivatives. We will delve into the core synthetic methodologies, offering not just procedural steps but also the underlying mechanistic principles that govern these transformations. Furthermore, we will examine the structure-activity relationships of key analogs, with a focus on their applications in oncology and infectious diseases. This guide is designed for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics based on this remarkable scaffold.

Core Synthesis and Key Methodologies for Diversification

The synthesis of this compound and its subsequent derivatization relies on a robust toolkit of organic reactions. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold: this compound

A common and straightforward method for the preparation of the title compound is the esterification of its corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification of 5-methylthiophene-2-carboxylic acid

-

Objective: To synthesize this compound from 5-methylthiophene-2-carboxylic acid.

-

Materials:

-

5-methylthiophene-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane or diethyl ether

-

-

Procedure:

-

To a solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dilute the residue with dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ester.

-

-

Causality of Experimental Choices:

-

The use of a strong acid catalyst like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Heating the reaction to reflux drives the equilibrium towards the product side by removing the water formed during the reaction.

-

The aqueous workup with sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating its removal from the organic phase.

-

Key Synthetic Methodologies for Thiophene Ring Formation and Functionalization

1. The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[1][2][3][4] This reaction is particularly valuable for introducing an amino group at the 3-position and a carboxylate at the 2-position, creating a key intermediate for further derivatization.

-

Mechanistic Insight: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur.[2] A subsequent cyclization and tautomerization yields the final 2-aminothiophene product. The choice of base (e.g., morpholine, triethylamine) is critical for promoting the initial condensation and facilitating the sulfur addition and cyclization steps.

Workflow for Gewald Aminothiophene Synthesis

Sources

- 1. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 3. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl 5-methylthiophene-2-carboxylate: A Technical Guide for Medicinal Chemists

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic promise is paramount. Among the myriad of heterocyclic scaffolds, thiophene, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged structure."[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically successful drugs.[2] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6] This guide focuses on a specific, yet promising, member of this family: Methyl 5-methylthiophene-2-carboxylate . While direct and extensive biological data on this particular compound may be limited in publicly accessible literature, its structural features, shared with other biologically active thiophenes, strongly suggest a high potential for therapeutic applications. This document will serve as a technical guide for researchers, providing a comprehensive overview of its potential applications, the scientific rationale behind them, and detailed experimental protocols to explore its medicinal chemistry utility.

Chemical Profile and Synthetic Strategy

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 19432-69-0

-

Molecular Formula: C₇H₈O₂S

-

Molecular Weight: 156.2 g/mol

-

Appearance: Clear colorless to yellow liquid[7]

Synthesis

The synthesis of this compound can be achieved through several established methods for thiophene carboxylation. A common approach involves the reaction of 2-methylthiophene with a suitable carboxylating agent. For instance, a V-, Fe-, or Mo-containing catalyst system with CCl₄ and methanol can be employed to directly synthesize 2-thiophenecarboxylic acid derivatives from thiophenes, which can then be esterified.

Potential Therapeutic Applications: A Data-Driven Rationale

The therapeutic potential of this compound can be inferred from the well-documented activities of structurally related thiophene derivatives. The presence of the thiophene core, a methyl ester at the 2-position, and a methyl group at the 5-position provides a unique combination of electronic and steric properties that can be exploited for targeted drug design.

Anticancer Applications

Thiophene-based compounds have been extensively investigated as anticancer agents, acting through various mechanisms.[4][5][8][9] These include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4][5]

Proposed Mechanism of Action:

Many thiophene derivatives exert their anticancer effects by inhibiting protein kinases, disrupting microtubule assembly, or inducing apoptosis.[10][11] The specific substitution pattern of this compound may allow it to selectively bind to the active sites of certain kinases or interact with tubulin.

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for evaluating the anticancer potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity [11]

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data: Cytotoxicity of Structurally Related Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| TP 5 | HepG2, SMMC-7721 | <30.0 | [8] |

| Thieno[2,3-c]pyrazole Derivative | Various Cancer Cell Lines | Potent and Selective | [9] |

| Benzyl urea tetrahydrobenzo[b]thiophene derivative (BU17) | A549 | Potent | [10] |

Antimicrobial Applications

The thiophene scaffold is present in numerous compounds with significant antimicrobial activity against a range of pathogens, including drug-resistant bacteria.[1][12][13][14][15]

Proposed Mechanism of Action:

Thiophene derivatives can disrupt bacterial cell membranes, inhibit essential enzymes like DNA gyrase, or interfere with biofilm formation.[12][13] The lipophilicity imparted by the methyl groups and the electron-withdrawing nature of the ester group in this compound may contribute to its ability to penetrate bacterial cell walls and interact with intracellular targets.

Experimental Workflow for Antimicrobial Evaluation

Caption: Workflow for assessing the antimicrobial properties of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [14][15]

-

Compound Preparation: Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

| Compound/Derivative | Bacterial Strain | MIC (mg/L) | Reference |

| Thiophene derivatives 4, 5, and 8 | Col-R A. baumannii, Col-R E. coli | 8 - 32 | [12] |

| Spiro-indoline-oxadiazole derivative | C. difficile | 2 - 4 µg/mL | [14][15] |

Anti-inflammatory Applications